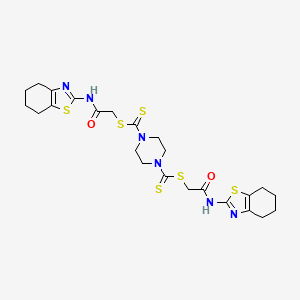
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes both pyrazine and hydrazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminopyrazine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antitumor properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It is utilized in the production of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets are still under investigation, but its hydrazine and pyrazine moieties are believed to play crucial roles in its bioactivity .
Vergleich Mit ähnlichen Verbindungen
N-benzylidenepyrazin-2-amine: Similar in structure but with a benzylidene group instead of a hydrazinylidene group.
N-(4-dimethylamino)benzylidene)pyrazin-2-amine: Contains a dimethylamino group, offering different reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings but are fused with pyrrole rings, leading to different biological activities
Uniqueness: N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine is unique due to its combination of hydrazine and pyrazine functionalities, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
54608-53-6 |
|---|---|
Molekularformel |
C6H8N6 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine |
InChI |
InChI=1S/C6H8N6/c7-10-3-4-11-12-6-5-8-1-2-9-6/h1-5H,7H2,(H,9,12) |
InChI-Schlüssel |
UVGIYCLOLQCSRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)NN=CC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)








![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)



